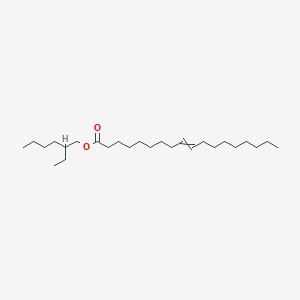

2-Ethylhexyl octadec-9-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethylhexyl oleate is a long carbon chain molecule widely used as an emollient in cosmetic formulations. This ester also finds applications in the pharmaceutical, food, and textile industries due to its biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl oleate is typically achieved through the esterification of oleic acid with 2-ethylhexanol. This reaction can be catalyzed by Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles. The optimal conditions for this reaction include a 1:1 molar ratio of oleic acid to 2-ethylhexanol, temperatures around 50°C, and a solvent-free system .

Industrial Production Methods: In industrial settings, the production of 2-ethylhexyl oleate often involves the use of high temperatures and chemical catalysts. the demand for environmentally friendly products has led to the adoption of green chemistry techniques, such as lipase-catalyzed ester synthesis, which offers high-quality products under mild pressure and temperature conditions without generating harmful byproducts .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylhexyl oleate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid.

Common Reagents and Conditions: The esterification of oleic acid with 2-ethylhexanol is typically catalyzed by enzymes such as Candida antarctica lipase. The reaction conditions include a 1:1 molar ratio of the reactants, temperatures around 50°C, and a solvent-free environment .

Major Products Formed: The primary product of the esterification reaction is 2-ethylhexyl oleate. In hydrolysis reactions, the major products are oleic acid and 2-ethylhexanol .

Aplicaciones Científicas De Investigación

2-Ethylhexyl oleate has a wide range of applications in scientific research and industry:

Pharmaceuticals: Employed as a carrier for active pharmaceutical ingredients in drug formulations.

Food Industry: Utilized as a food additive for its emulsifying properties.

Textile Industry: Applied as a lubricant and softening agent in textile processing.

Mecanismo De Acción

The mechanism of action of 2-ethylhexyl oleate involves its interaction with the skin’s lipid barrier, enhancing the skin’s moisture retention and providing a smooth, soft texture. The ester is absorbed into the skin, where it forms a protective layer that prevents water loss and improves skin hydration .

Comparación Con Compuestos Similares

Isopropyl Myristate: Another ester used in cosmetics for its emollient properties.

Cetyl Palmitate: Used in skincare products for its moisturizing effects.

Octyl Stearate: Employed as a skin conditioning agent in various formulations.

Uniqueness of 2-Ethylhexyl Oleate: 2-Ethylhexyl oleate stands out due to its excellent spreadability, low volatility, and high chemical stability. These properties make it particularly suitable for use in formulations where long-lasting moisturization and a non-greasy feel are desired .

Propiedades

Número CAS |

85049-37-2 |

|---|---|

Fórmula molecular |

C26H50O2 |

Peso molecular |

394.7 g/mol |

Nombre IUPAC |

2-ethylhexyl octadec-9-enoate |

InChI |

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3 |

Clave InChI |

FOKDITTZHHDEHD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)

![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)

![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)

![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)

![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)